
2-cyclopropyl-2-acetamidoacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Acetamidocyclopropyl acetic acid is a unique organic compound characterized by its cyclopropyl ring and acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropyl-2-acetamidoacetic acid typically involves the cyclopropanation of an appropriate precursor followed by acetamidation. One common method includes the reaction of cyclopropyl acetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as crystallization or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Alpha-Acetamidocyclopropyl acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Alpha-Acetamidocyclopropyl acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-2-acetamidoacetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The cyclopropyl ring and acetamido group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Cyclopropyl acetic acid: Lacks the acetamido group, making it less versatile in certain reactions.
Acetamidocyclopropane: Similar structure but lacks the acetic acid moiety, affecting its reactivity and applications.
Uniqueness: Alpha-Acetamidocyclopropyl acetic acid is unique due to the presence of both the cyclopropyl ring and the acetamido group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2-acetamido-2-cyclopropylacetic acid |
InChI |
InChI=1S/C7H11NO3/c1-4(9)8-6(7(10)11)5-2-3-5/h5-6H,2-3H2,1H3,(H,8,9)(H,10,11) |
InChI Key |
UFYYXGYSAXZHIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C1CC1)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
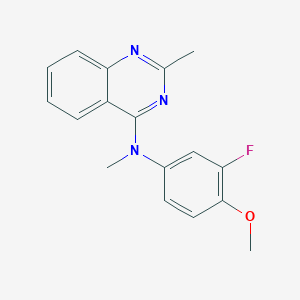
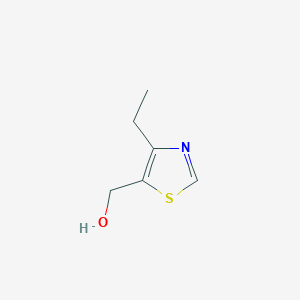

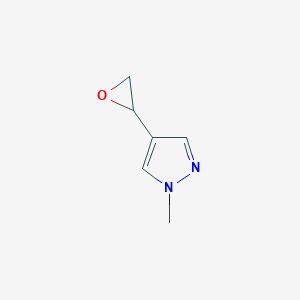
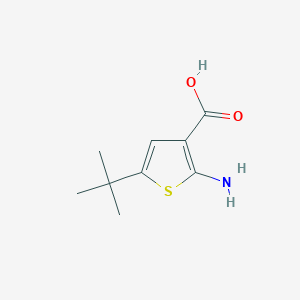
![Tert-butyl 4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B8739114.png)
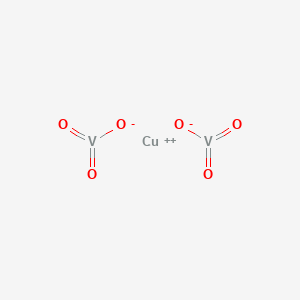
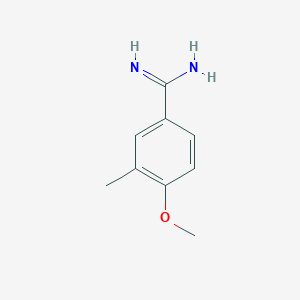
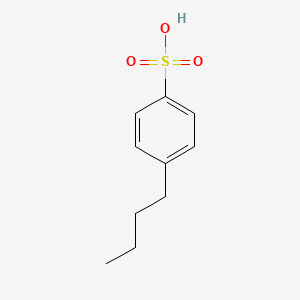
![2'-Acetyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B8739140.png)
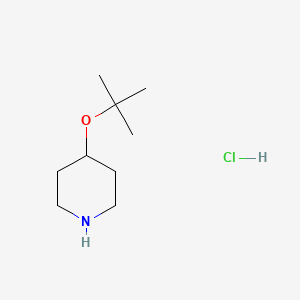
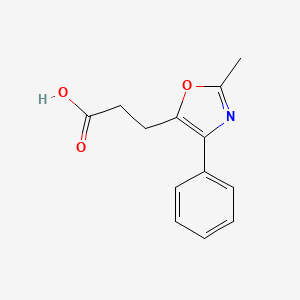
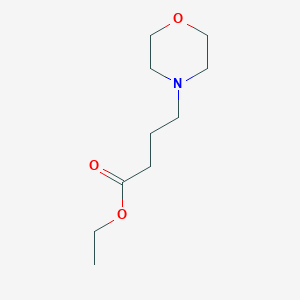
![9-Bromo-8-fluoro-4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylic acid](/img/structure/B8739173.png)
